1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane
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Overview
Description
1-(4-Fluorophenyl)-4-iodobicyclo[222]octane is a bicyclic organic compound characterized by the presence of a fluorophenyl and an iodine substituent on a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane typically involves the iodination of a fluorophenyl-substituted bicyclo[2.2.2]octane precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as halogenation, cyclization, and purification to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The fluorophenyl group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated and iodinated compounds with biological systems.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl and iodine substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-4-chlorobicyclo[2.2.2]octane
- 1-(4-Fluorophenyl)-4-bromobicyclo[2.2.2]octane
- 1-(4-Fluorophenyl)-4-methylbicyclo[2.2.2]octane
Comparison: Compared to its analogs, 1-(4-Fluorophenyl)-4-iodobicyclo[2.2.2]octane is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry and research applications.
Properties
CAS No. |
61541-35-3 |
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Molecular Formula |
C14H16FI |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-iodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H16FI/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13/h1-4H,5-10H2 |
InChI Key |
RIQJUSWSSQCOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)I |
Origin of Product |
United States |
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